- N-arylation of piperazines in the presence of a strong base in an organic solvent and its application in the synthesis of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine antidepressant, World Intellectual Property Organization, , ,
Cas no 960203-28-5 (1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride)
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride
- Vortioxetine hydrochloride
- 1-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine Hydrochloride
- 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride
- F16842
- 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine HCl
- 1-[2-(2,4-Dimethylphenylsulfanyl)-phenyl]piperazine HCl
- 1-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride
- 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine hydrochloride salt
- 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrochloride
- BS-50413
- AKOS025395803
- 960203-28-5
- CS-0161979
- CHEMBL2204360
- SCHEMBL966801
- JOJYHYRCIYAVHN-UHFFFAOYSA-N
-
- Inchi: 1S/C18H22N2S.ClH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H
- InChI Key: JOJYHYRCIYAVHN-UHFFFAOYSA-N
- SMILES: Cl.S(C1C(C)=CC(C)=CC=1)C1C(N2CCNCC2)=CC=CC=1
Computed Properties
- Exact Mass: 334.1270476g/mol
- Monoisotopic Mass: 334.1270476g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 316
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.6
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW860-200mg |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |
960203-28-5 | 95% | 200mg |
1707.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW860-50mg |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |
960203-28-5 | 95% | 50mg |
680.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04865-100mg |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |
960203-28-5 | 95% | 100mg |
¥1197.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04865-250mg |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |
960203-28-5 | 95% | 250mg |
¥1796.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04865-1g |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |
960203-28-5 | 95% | 1g |
¥4505.0 | 2024-07-18 | |
| Chemenu | CM531083-100mg |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazinehydrochloride |
960203-28-5 | 95% | 100mg |
$162 | 2022-08-31 | |
| Chemenu | CM531083-250mg |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazinehydrochloride |
960203-28-5 | 95% | 250mg |
$244 | 2022-08-31 | |
| Chemenu | CM531083-1g |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazinehydrochloride |
960203-28-5 | 95% | 1g |
$604 | 2022-08-31 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD302308-100mg |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |
960203-28-5 | 95% | 100mg |
¥1134.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD302308-250mg |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |
960203-28-5 | 95% | 250mg |
¥1701.0 | 2024-04-17 |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 2
- A process for the preparation of vortioxetine, European Patent Organization, , ,
Production Method 3
- Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)lithium intermediates, World Intellectual Property Organization, , ,
Production Method 4
1.2 Solvents: Methanol ; 35 °C → 65 °C; 5 - 6 h, 60 - 65 °C
1.3 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 30 min, 50 - 55 °C
- Processes for the preparation of vortioxetine hydrobromide, India, , ,
Production Method 5
- A New and Practical Synthesis of Vortioxetine Hydrobromide, Synthesis, 2015, 47(10), 1387-1389
Production Method 6
- Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder, Journal of Medicinal Chemistry, 2011, 54(9), 3206-3221
Production Method 7
1.2 Solvents: Chlorobenzene ; 72 h, reflux
- Method of preparing vortioxetine, World Intellectual Property Organization, , ,
Production Method 8
- A method for preparing antidepressant vortioxetine, China, , ,
Production Method 9
- Process for the preparation of vortioxetine and salts thereof, United States, , ,
Production Method 10
1.2 24 h, 110 - 120 °C; cooled
1.3 Reagents: Potassium carbonate ; 20 h, 110 - 112 °C
- Process for the preparation of 1-{2-[(2,4-dimethylphenyl)thio]phenyl}piperazine and intermediates thereof, India, , ,
Production Method 11
- Novel processes for preparation of phenyl-piperazine derivatives, India, , ,
Production Method 12
- Process for the preparation of phenylpiperazine derivatives, particularly vortioxetine and its hydrochloride and hydrobromide salts using novel intermediates, India, , ,
Production Method 13
- A method for preparation of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine and its salts, India, , ,
Production Method 14
- An improved process for the preparation of vortioxetine and salts thereof, India, , ,
Production Method 15
1.2 Reagents: Potassium carbonate ; 72 °C → reflux; 42 h, reflux
- Process for preparation of vortioxetine and polymorphs thereof, World Intellectual Property Organization, , ,
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Raw materials
- Benzenamine, 2-[(2,4-dimethylphenyl)thio]-, hydrochloride (1:1)
- 4-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester
- 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]-4-[(4-methoxyphenyl)methyl]piperazine
- Benzenamine, 2-[(2,4-dimethylphenyl)thio]-, hydrobromide (1:1)
- 1639263-82-3
- Bis(2-chloroethyl)amine hydrochloride
- 2-(2,4-Dimethylphenyl)sulfanylaniline
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Preparation Products
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Suppliers
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride
Introduction to 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride (CAS No. 960203-28-5) in Modern Chemical and Pharmaceutical Research
The compound 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride, identified by the CAS number 960203-28-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in the treatment of neurological and psychiatric disorders. Its unique structural configuration, featuring a piperazine core linked to a phenyl ring substituted with a thioether moiety, makes it a subject of intense study among researchers exploring novel pharmacological targets.
Recent studies have highlighted the importance of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride in the development of drugs that modulate central nervous system (CNS) activity. The piperazine ring, a common pharmacophore in many psychoactive agents, contributes to the compound's ability to interact with various neurotransmitter receptors. Specifically, this molecule has been investigated for its interactions with serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes, which are crucial for regulating mood, anxiety, and cognitive functions.
The presence of the (2,4-Dimethylphenyl)thio group in the structure imparts specific electronic and steric properties that influence the compound's binding affinity and selectivity. This feature has been particularly intriguing for researchers developing treatments for conditions such as depression and schizophrenia. By fine-tuning the substituents on the phenyl ring, scientists aim to enhance the therapeutic index of this class of compounds, minimizing side effects while maximizing efficacy.
In light of recent advancements in computational chemistry and molecular modeling, virtual screening techniques have been employed to identify potential derivatives of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride with improved pharmacokinetic profiles. These computational approaches have enabled the rapid evaluation of thousands of molecular structures, accelerating the drug discovery process. Moreover, high-throughput screening (HTS) campaigns have been conducted to assess the biological activity of this compound across various disease models.
One notable area of research involves the exploration of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride as a potential treatment for cognitive disorders. Preclinical studies have demonstrated its ability to enhance acetylcholine release in synaptic clefts, which could be beneficial in conditions such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier has also been a focus of interest, as it is essential for CNS-targeted therapies to reach their intended site of action.
The hydrochloride salt form of this compound (1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride) improves its solubility in aqueous solutions, making it more suitable for formulation into oral or injectable medications. This property is critical for ensuring adequate bioavailability and therapeutic efficacy. Pharmaceutical companies have invested heavily in optimizing synthetic routes to produce this compound on an industrial scale while maintaining high purity standards.
Emerging evidence suggests that modifications to the (2,4-Dimethylphenyl)thio group can significantly alter the pharmacological properties of this molecule. For instance, replacing one or both methyl groups with other substituents may lead to compounds with enhanced receptor selectivity or reduced toxicity. Such structural modifications are often guided by insights gained from X-ray crystallography studies, which provide detailed information about how these molecules bind to their target receptors at an atomic level.
The role of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride in combination therapies has also been explored. Researchers are investigating whether co-administration with other psychoactive agents can produce synergistic effects that improve patient outcomes. For example, combining this compound with serotonin reuptake inhibitors (SSRIs) or norepinephrine-dopamine reuptake inhibitors (NDRIs) may offer a more comprehensive approach to treating mood disorders.
As our understanding of neurobiology continues to evolve, new applications for 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride are likely to emerge. Ongoing clinical trials are evaluating its efficacy in treating conditions such as post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), and anxiety disorders. The results from these trials will provide valuable insights into the compound's potential as a therapeutic agent and may pave the way for new treatment paradigms in mental health care.
In conclusion,1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride (CAS No. 960203-28-5) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for investigating neurological and psychiatric disorders. With continued advancements in synthetic chemistry and drug discovery technologies, this compound holds significant promise for improving patient care worldwide.
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